molecular formula C15H18ClNO2 B15297526 (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B15297526
M. Wt: 279.76 g/mol
InChI Key: AVESJXFZJUNXKF-XFULWGLBSA-N
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Description

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a phenoxyphenyl group, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The phenoxy group can be reduced to form phenols or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of phenols or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-phenylpropanenitrile: Shares a similar backbone but lacks the phenoxy group.

    3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Similar in structure but with different functional groups.

Uniqueness

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is unique due to the presence of both the amino and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13;/h1-8,11,15,17H,9-10,16H2;1H/t15-;/m1./s1

InChI Key

AVESJXFZJUNXKF-XFULWGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CCO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N.Cl

Origin of Product

United States

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